molecular formula C14H11I4NO2 B1683144 Thyroxamine CAS No. 3571-49-1

Thyroxamine

Cat. No. B1683144
CAS RN: 3571-49-1
M. Wt: 732.86 g/mol
InChI Key: NMRKJTPVKAFIII-UHFFFAOYSA-N
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Description

Thyroxamine is a major hormone derived from the thyroid gland.

Scientific Research Applications

Cancer Progression and Anti-Apoptosis

Thyroxamine plays a role in the modulation of cancer progression and anti-apoptosis mechanisms. Thyroid hormones, which are structurally similar to thyroxamine, have been shown to stimulate cancer cell proliferation via dysregulation of molecular and signaling pathways . Thyroxamine analogs like triiodothyroacetic acid (Triac) and tetraiodothyroacetic acid (Tetrac) have demonstrated potential in reducing the risk of cancer progression, enhancing therapeutic effects, and suppressing cancer recurrence .

Metabolic Regulation

Thyroxamine is involved in several metabolic processes. It has been observed to induce metabolic depression, hypothermia, and hyperglycemia in rodent experimental models . These effects suggest that thyroxamine could be a target for therapeutic interventions in metabolic disorders.

Cardiovascular System Impact

The cardiovascular system is another area where thyroxamine has shown significant effects. It can cause negative chronotropy and inotropy, which are reductions in heart rate and contractility, respectively . This indicates potential applications in the treatment of conditions like tachycardia or hyperthyroidism-induced cardiomyopathy.

Energy Metabolism

Thyroxamine has been linked to changes in energy metabolism, including the reduction of the respiratory quotient and fat mass . This points to its possible use in weight management therapies and the treatment of obesity-related complications.

Neuroprotective Effects

Research suggests that thyroxamine may have neuroprotective effects, particularly in the prophylaxis and treatment of stroke . Its ability to induce hypothermia could be leveraged to minimize neurological damage following stroke events.

Therapeutic Potential in Hypothyroidism

Thyroxamine and its derivatives could play a role in the treatment of hypothyroidism. While not directly mentioned in the context of thyroxamine, thyroid hormones and their analogs are critical in managing this condition, and thyroxamine’s structural similarity suggests it could have similar applications .

Mechanism of Action

Target of Action

Thyroxamine, also known as thyroxine or T4, is a hormone produced by the thyroid gland . The primary targets of thyroxamine are nearly every cell in the body . It acts to increase the basal metabolic rate, affect protein synthesis, help regulate long bone growth (synergy with growth hormone) and neural maturation, and increase the body’s sensitivity to catecholamines (such as adrenaline) by permissiveness .

Biochemical Pathways

Thyroxamine affects several biochemical pathways. It is involved in the regulation of metabolism, affecting how human cells use energetic compounds . It also stimulates vitamin metabolism . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds .

Pharmacokinetics

The bioavailability of thyroxamine is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of thyroxamine are achieved about 3 hours after an oral dose in patients with hypothyroidism . The long terminal half-life of orally administered thyroxamine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The thyroid hormones are essential to proper development and differentiation of all cells of the human body . These hormones also regulate protein, fat, and carbohydrate metabolism, affecting how human cells use energetic compounds . They also stimulate vitamin metabolism . Numerous physiological and pathological stimuli influence thyroid hormone synthesis . Thyroid hormone leads to heat generation in humans .

Action Environment

Environmental factors can also affect thyroid function . Lifestyle factors that showed the clearest association with thyroxamine were smoking, body mass index (BMI) and iodine (micronutrient taken from the diet) . Smoking mainly led to a decrease in TSH levels and an increase in triiodothyronine (T3) and thyroxine (T4) levels, while BMI levels were positively correlated with TSH and free T3 levels . Excess iodine led to an increase in TSH levels and a decrease in thyroid hormone levels . Among the pollutants analyzed, most studies observed a decrease in thyroid hormone levels after exposure to perchlorate .

properties

IUPAC Name

4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11I4NO2/c15-9-5-8(6-10(16)13(9)20)21-14-11(17)3-7(1-2-19)4-12(14)18/h3-6,20H,1-2,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRKJTPVKAFIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11I4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189230
Record name Thyroxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3571-49-1
Record name Thyroxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thyroxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THYROXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21R0Z63YKK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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